molecular formula C14H16N2O B5179374 N-(9-methyl-1,2,3,4-tetrahydrocarbazol-1-yl)formamide

N-(9-methyl-1,2,3,4-tetrahydrocarbazol-1-yl)formamide

Cat. No.: B5179374
M. Wt: 228.29 g/mol
InChI Key: YZJRBYKXZCWPCU-UHFFFAOYSA-N
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Description

N-(9-methyl-1,2,3,4-tetrahydrocarbazol-1-yl)formamide is an organic compound that belongs to the class of tetrahydrocarbazoles. Tetrahydrocarbazoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure includes a carbazole core with a formamide group attached to the nitrogen atom, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-methyl-1,2,3,4-tetrahydrocarbazol-1-yl)formamide typically involves the following steps:

    Formation of 9-methyl-1,2,3,4-tetrahydrocarbazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formylation: The formamide group is introduced by reacting the 9-methyl-1,2,3,4-tetrahydrocarbazole with formic acid or formyl chloride in the presence of a catalyst such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often use optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(9-methyl-1,2,3,4-tetrahydrocarbazol-1-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carbazole derivatives with various oxidation states.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Compounds with different functional groups replacing the formamide group.

Scientific Research Applications

N-(9-methyl-1,2,3,4-tetrahydrocarbazol-1-yl)formamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(9-methyl-1,2,3,4-tetrahydrocarbazol-1-yl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carbazole core may interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    9-methyl-1,2,3,4-tetrahydrocarbazole: Lacks the formamide group but shares the carbazole core structure.

    1-formyl-9-methylcarbazole: Contains a formyl group instead of a formamide group.

    N-methylcarbazole: Similar structure but with a methyl group instead of a formamide group.

Uniqueness

N-(9-methyl-1,2,3,4-tetrahydrocarbazol-1-yl)formamide is unique due to the presence of both the carbazole core and the formamide group. This combination allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(9-methyl-1,2,3,4-tetrahydrocarbazol-1-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-16-13-8-3-2-5-10(13)11-6-4-7-12(14(11)16)15-9-17/h2-3,5,8-9,12H,4,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJRBYKXZCWPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(CCC3)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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